
3-Tert-butyl-2,2,5-trimethylhex-5-en-3-ol;4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Tert-butyl-2,2,5-trimethylhex-5-en-3-ol;4-nitrobenzoic acid” is a combination of two distinct chemical entities: 3-Tert-butyl-2,2,5-trimethylhex-5-en-3-ol and 4-nitrobenzoic acid The former is an alcohol with a complex branched structure, while the latter is a nitro-substituted benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Tert-butyl-2,2,5-trimethylhex-5-en-3-ol: can be synthesized through the alkylation of 2,2,5-trimethylhex-5-en-3-ol with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis.
4-Nitrobenzoic acid: is commonly prepared by the oxidation of 4-nitrotoluene using oxidizing agents like potassium permanganate or dichromate. The reaction is carried out in an acidic medium to facilitate the oxidation process .
Industrial Production Methods
Industrial production of 3-Tert-butyl-2,2,5-trimethylhex-5-en-3-ol involves the use of large-scale reactors where the alkylation reaction is optimized for yield and purity. The process may include steps for purification such as distillation and recrystallization.
4-Nitrobenzoic acid: is produced on an industrial scale by the oxidation of 4-nitrotoluene in the presence of oxygen or other oxidizing agents. The process is designed to maximize the yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2,2,5-trimethylhex-5-en-3-ol: undergoes various reactions including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alkanes.
Substitution: Undergoes nucleophilic substitution reactions.
4-Nitrobenzoic acid: undergoes:
Reduction: Can be reduced to 4-aminobenzoic acid.
Substitution: Undergoes electrophilic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
3-Tert-butyl-2,2,5-trimethylhex-5-en-3-ol: Ketones, carboxylic acids, alkanes.
4-Nitrobenzoic acid: 4-aminobenzoic acid, various substituted benzoic acids.
Scientific Research Applications
3-Tert-butyl-2,2,5-trimethylhex-5-en-3-ol: is used in organic synthesis as an intermediate for the preparation of more complex molecules. It is also studied for its potential use in pharmaceuticals and as a solvent in chemical reactions.
4-Nitrobenzoic acid: has applications in the synthesis of dyes, pharmaceuticals, and agrochemicals. It is a precursor to 4-nitrobenzoyl chloride, which is used in the production of procaine and folic acid .
Mechanism of Action
The mechanism of action for 3-Tert-butyl-2,2,5-trimethylhex-5-en-3-ol involves its ability to undergo various chemical transformations due to the presence of the hydroxyl group and the double bond. These functional groups allow it to participate in oxidation, reduction, and substitution reactions.
4-Nitrobenzoic acid: exerts its effects through the nitro group, which is highly electron-withdrawing. This property makes the compound reactive towards nucleophiles and allows it to undergo reduction to form 4-aminobenzoic acid, which is biologically active .
Comparison with Similar Compounds
3-Tert-butyl-2,2,5-trimethylhex-5-en-3-ol: can be compared to other tertiary alcohols such as tert-butyl alcohol and 2-methyl-2-butanol. Its unique structure with multiple methyl groups and a double bond makes it more sterically hindered and less reactive in certain reactions.
4-Nitrobenzoic acid: is similar to other nitrobenzoic acids like 2-nitrobenzoic acid and 3-nitrobenzoic acid. the para-substitution of the nitro group in 4-nitrobenzoic acid makes it more stable and less reactive compared to its ortho and meta counterparts .
Similar Compounds
- Tert-butyl alcohol
- 2-Methyl-2-butanol
- 2-Nitrobenzoic acid
- 3-Nitrobenzoic acid
Properties
CAS No. |
106140-00-5 |
|---|---|
Molecular Formula |
C20H31NO5 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-tert-butyl-2,2,5-trimethylhex-5-en-3-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C13H26O.C7H5NO4/c1-10(2)9-13(14,11(3,4)5)12(6,7)8;9-7(10)5-1-3-6(4-2-5)8(11)12/h14H,1,9H2,2-8H3;1-4H,(H,9,10) |
InChI Key |
IGJFZGNGROORGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(C)(C)C)(C(C)(C)C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


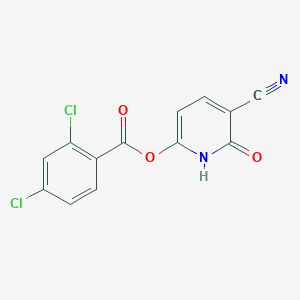
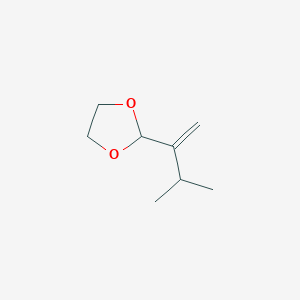
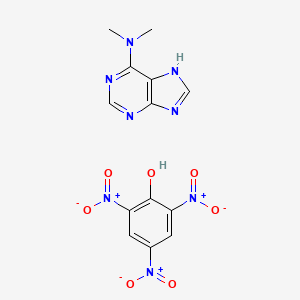
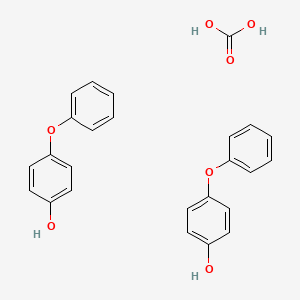
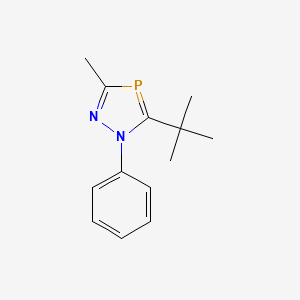

![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)


![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)

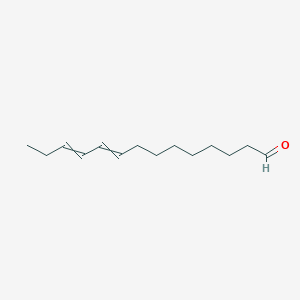
![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
